molecular formula C15H13N3O6S B12421933 Delmadinone-d3

Delmadinone-d3

Cat. No.: B12421933
M. Wt: 366.4 g/mol
InChI Key: LRBGPGHWGUNCJM-OOXCNYLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Delmadinone-d3 is synthesized from 1,4-androstadienedione (IDD) as the starting material.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Delmadinone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and applications .

Mechanism of Action

Delmadinone-d3 exerts its effects by binding to androgen receptors and inhibiting the activity of 5-alpha-reductase, an enzyme that catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone. This inhibition reduces the production of testosterone and its effects on target tissues. Additionally, this compound has antigonadotropic effects, reducing the secretion of gonadotropins from the pituitary gland .

Comparison with Similar Compounds

Similar Compounds

  • Chlormadinone acetate
  • Cyproterone acetate
  • Hydroxyprogesterone caproate
  • Medroxyprogesterone acetate
  • Megestrol acetate
  • Osaterone acetate

Uniqueness

Delmadinone-d3 is unique in its specific combination of progestogenic, anti-androgenic, and weak glucocorticoid activities. Its ability to inhibit 5-alpha-reductase and bind to androgen receptors makes it particularly effective in treating androgen-dependent conditions in veterinary medicine .

Properties

Molecular Formula

C15H13N3O6S

Molecular Weight

366.4 g/mol

IUPAC Name

(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetamide

InChI

InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1/i1D3

InChI Key

LRBGPGHWGUNCJM-OOXCNYLNSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3

Origin of Product

United States

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